molecular formula C12H13N3O3 B10908314 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No.: B10908314
M. Wt: 247.25 g/mol
InChI Key: DNGGVCSCZOUOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is a compound that features a pyrazole ring substituted with an amino group and a methoxybenzoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Pyrazole derivatives, including this compound, are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Industry: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid is unique due to the presence of both an amino group and a methoxybenzoic acid moiety. This combination of functional groups enhances its potential for diverse biological activities and makes it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

3-[(4-aminopyrazol-1-yl)methyl]-4-methoxybenzoic acid

InChI

InChI=1S/C12H13N3O3/c1-18-11-3-2-8(12(16)17)4-9(11)6-15-7-10(13)5-14-15/h2-5,7H,6,13H2,1H3,(H,16,17)

InChI Key

DNGGVCSCZOUOMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2C=C(C=N2)N

Origin of Product

United States

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